molecular formula C23H24O12 B13438993 4

4"-O-Acetylastilbin

Cat. No.: B13438993
M. Wt: 492.4 g/mol
InChI Key: ZAFYNBZYABCDCS-ISDRKOKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4"-O-Acetylastilbin is a naturally occurring compound derived from the acetylation of astilbin, a benzofuran flavonoid. Its molecular formula is C23H24O11, and it has a relative molecular mass of 472.44 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4"-O-Acetylastilbin typically involves the acetylation of astilbin. This process can be carried out under alkaline or strongly acidic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using astilbin as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4"-O-Acetylastilbin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4"-O-Acetylastilbin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.

    Industry: It is used in the development of new materials and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of 4"-O-Acetylastilbin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

4"-O-Acetylastilbin can be compared with other acetylated flavonoids, such as:

Uniqueness: this compound is unique due to its specific acetylation at the 4" position, which may confer distinct biological and chemical properties compared to its non-acetylated or differently acetylated counterparts.

Properties

Molecular Formula

C23H24O12

Molecular Weight

492.4 g/mol

IUPAC Name

[(2S,3R,4S,5R,6S)-6-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]oxy]-4,5-dihydroxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C23H24O12/c1-8-20(33-9(2)24)18(30)19(31)23(32-8)35-22-17(29)16-14(28)6-11(25)7-15(16)34-21(22)10-3-4-12(26)13(27)5-10/h3-8,18-23,25-28,30-31H,1-2H3/t8-,18-,19+,20-,21+,22-,23-/m0/s1

InChI Key

ZAFYNBZYABCDCS-ISDRKOKUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.